(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide
CAS No.: 1598408-52-6
Cat. No.: VC11698430
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1598408-52-6 |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.21 g/mol |
IUPAC Name | (E)-3-(4-aminophenyl)-N-methylprop-2-enamide |
Standard InChI | InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+ |
Standard InChI Key | TZMLKEOEFBYKPK-QPJJXVBHSA-N |
Isomeric SMILES | CNC(=O)/C=C/C1=CC=C(C=C1)N |
SMILES | CNC(=O)C=CC1=CC=C(C=C1)N |
Canonical SMILES | CNC(=O)C=CC1=CC=C(C=C1)N |
Introduction
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is a chemical compound that has garnered significant attention in scientific research due to its diverse applications, particularly in drug development and materials science. This compound is characterized by its unique structural features, including an amine group and a prop-2-enamide functional group, which enhance its reactivity and biological activity.
Synthesis Methods
Several synthesis methods have been developed for this compound, although specific details are not widely documented in the available literature. Generally, compounds with similar structures are synthesized through reactions involving amines and appropriate alkenyl or alkynyl precursors.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Contains a methoxy group instead of a methyl group | Different electronic properties due to methoxy substitution |
(2E)-3-(4-Aminophenyl)-N-ethylprop-2-enamide | Ethyl group instead of a methyl group | Altered steric and electronic environment |
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide | Methyl group on the nitrogen atom | Unique steric and electronic environment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume